![molecular formula C22H25BrN4O4S2 B2497088 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 422288-37-7](/img/structure/B2497088.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinazolinone and sulfonamide derivatives often involves multi-step reaction sequences and can employ techniques such as palladium-catalyzed Buchwald–Hartwig coupling reactions, amidation, and bromination processes. For instance, sulfonamide derivatives have been synthesized by reacting precursors with chlorosulfonic acid followed by amidation with ammonia gas, highlighting a common approach to constructing such compounds (Hayun et al., 2012; Nowak et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is typically confirmed using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques provide detailed insights into the arrangement of atoms within the molecule and its electronic environment, crucial for understanding its reactivity and properties (Dangi et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include nucleophilic substitution reactions, intramolecular cyclization, and reactions with various organic reagents leading to a wide range of derivatives. These reactions are instrumental in modifying the chemical structure and thus the properties of the sulfonamide and quinazolinone backbones (Chohan & Shad, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
6-Bromoquinazolinones derivatives, including the specified compound, have been synthesized and characterized for their potential pharmacological importance. The synthesis involves specific reactions leading to compounds with potential anti-bacterial, anti-inflammatory, and analgesic activities. These activities are verified through standard methods, and the compounds are characterized using analytical and spectral data (Rajveer et al., 2010).
Structural and Spectral Analysis
In-depth structural and spectral analyses have been conducted on derivatives of quinazolinone. The structural formation of these compounds is confirmed using various methods, including IR, NMR, 13C-NMR, and mass spectral data. These analyses ensure the accurate identification of the synthesized compounds, crucial for further pharmacological applications (Hayun et al., 2012).
Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate derivatives and other related compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. The structures of these compounds are determined analytically and spectrally, ensuring their correct identification for antimicrobial testing (Sarvaiya et al., 2019).
Antiviral and Cytotoxic Activities
Compounds derived from 6-bromoquinazolinone have been evaluated for their antiviral activities against various viruses, including HIV, HSV, and vaccinia viruses. Some compounds have shown distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses. This highlights the potential of these derivatives in developing antiviral therapies (Selvam et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O4S2/c23-16-7-10-19-18(14-16)21(29)27(22(32)26-19)13-3-1-2-4-20(28)25-12-11-15-5-8-17(9-6-15)33(24,30)31/h5-10,14,18H,1-4,11-13H2,(H,25,28)(H2,24,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEQMGWRJPWUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3C=C(C=CC3=NC2=S)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



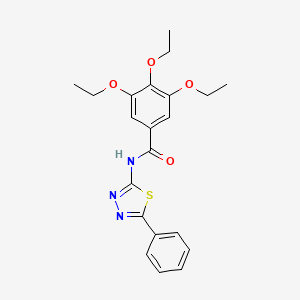

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)

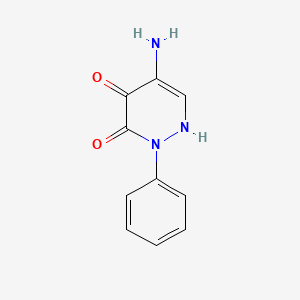
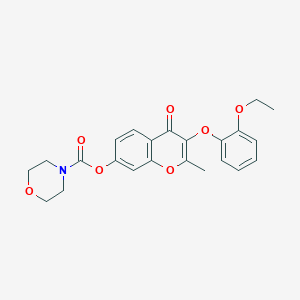
![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)
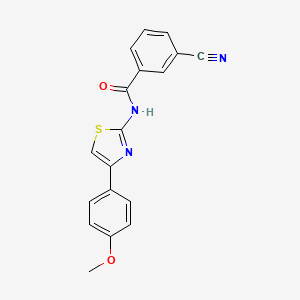

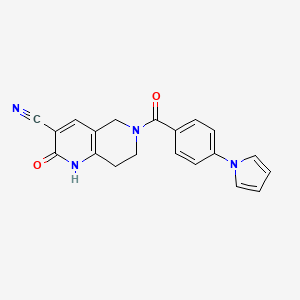
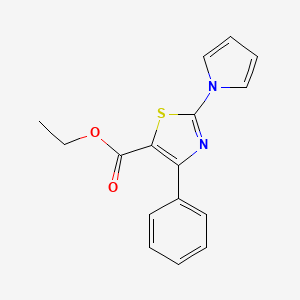

![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)